3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one is a compound known for its unique spirocyclic structure. This compound is a derivative of spirotetramat, which is widely recognized for its use as an insecticide. The spirocyclic structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves the reaction of 4-methylbenzylamine with a suitable spirocyclic ketone. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex spirocyclic compounds.
Biology: Studied for its potential as an insecticide and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. In the case of its insecticidal activity, the compound acts as an ACC inhibitor, interrupting lipid biosynthesis in insects. This leads to the disruption of essential biological processes, ultimately resulting in the death of the target insects. The compound’s unique spirocyclic structure allows it to interact with multiple pathways, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A closely related compound with similar insecticidal properties.
Spiroindolines: Compounds with a similar spirocyclic structure but different functional groups.
Spirooxindoles: Another class of spirocyclic compounds with distinct biological activities.
Uniqueness
3-(4-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one stands out due to its specific spirocyclic structure and the presence of a 4-methylphenyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C15H18N2O/c1-11-5-7-12(8-6-11)13-14(18)17-15(16-13)9-3-2-4-10-15/h5-8H,2-4,9-10H2,1H3,(H,17,18) |
InChI Key |
LJAJWZUYWYHXGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCCCC3)NC2=O |
Origin of Product |
United States |
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